molecular formula C14H17N3OS B14474493 1-Piperidineacetamide, N-2-benzothiazolyl- CAS No. 66157-55-9

1-Piperidineacetamide, N-2-benzothiazolyl-

Katalognummer: B14474493
CAS-Nummer: 66157-55-9
Molekulargewicht: 275.37 g/mol
InChI-Schlüssel: OMEJXRXXPJVIEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Piperidineacetamide, N-2-benzothiazolyl- is a chemical compound with the molecular formula C14H17N3OS It features a piperidine ring attached to an acetamide group, which is further connected to a benzothiazole moiety

Vorbereitungsmethoden

The synthesis of 1-Piperidineacetamide, N-2-benzothiazolyl- typically involves the reaction of piperidine with acetic anhydride to form piperidineacetamide. This intermediate is then reacted with 2-aminobenzothiazole under specific conditions to yield the final product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-Piperidineacetamide, N-2-benzothiazolyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, while the piperidine ring can participate in nucleophilic substitution reactions.

    Common Reagents and Conditions: Reagents like sodium hydroxide, hydrochloric acid, and organic solvents are commonly used in these reactions. Conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired products.

Wissenschaftliche Forschungsanwendungen

1-Piperidineacetamide, N-2-benzothiazolyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-Piperidineacetamide, N-2-benzothiazolyl- involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

1-Piperidineacetamide, N-2-benzothiazolyl- can be compared with other similar compounds, such as:

    1-(2-Benzothiazolyl)pyrazolines: These compounds also contain a benzothiazole moiety and exhibit similar biological activities.

    N-(2-Benzothiazolyl)-1-piperidineethanamine: This compound has a similar structure but different functional groups, leading to distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

66157-55-9

Molekularformel

C14H17N3OS

Molekulargewicht

275.37 g/mol

IUPAC-Name

N-(1,3-benzothiazol-2-yl)-2-piperidin-1-ylacetamide

InChI

InChI=1S/C14H17N3OS/c18-13(10-17-8-4-1-5-9-17)16-14-15-11-6-2-3-7-12(11)19-14/h2-3,6-7H,1,4-5,8-10H2,(H,15,16,18)

InChI-Schlüssel

OMEJXRXXPJVIEM-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)CC(=O)NC2=NC3=CC=CC=C3S2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.